Chlorpromazine
Overview
Description
Chlorpromazine is a potent synthetic tranquilizing drug that acts selectively upon the higher centers in the brain as a depressant of the central nervous system. It is primarily used to treat psychotic disorders such as schizophrenia, bipolar disorder, severe behavioral problems in children, nausea and vomiting, anxiety before surgery, and intractable hiccups . This compound was first synthesized in 1950 and became generally available for medical use in the mid-1950s .
Preparation Methods
Chlorpromazine is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2-chlorophenothiazine with N,N-dimethyl-1,3-propanediamine under specific conditions . Industrial production methods often involve the use of various solvents and catalysts to optimize yield and purity. The compound is sensitive to light and easily darkens when exposed .
Chemical Reactions Analysis
Chlorpromazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromophenol blue, citrate buffer, and various acids and bases . Major products formed from these reactions include various metabolites, which are excreted in the urine . The compound can also undergo photochemical reactions, leading to the formation of radicals and other reactive species .
Scientific Research Applications
Chlorpromazine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of phenothiazines. In biology and medicine, it is used to study the mechanisms of antipsychotic drugs and their effects on the central nervous system . This compound has also been found to inhibit the expression and secretion of interleukin-6 (IL-6) by monocytes activated by the SARS-CoV-2 virus nucleocapsid protein, indicating its potential use in treating severe COVID-19 . Additionally, it has been used in the treatment of intractable hiccups and as an adjunct in the treatment of tetanus .
Mechanism of Action
The precise mechanism of action of chlorpromazine is not entirely clear, but it is believed to be related to its ability to block dopamine receptors in the brain . This compound inhibits dopamine D2 receptors, resulting in reduced dopaminergic transmission within the four dopaminergic pathways . It also inhibits serotonin (5-HT), muscarinic, and α1-adrenergic receptors . These actions contribute to its antipsychotic, sedative, and antiemetic effects .
Comparison with Similar Compounds
Chlorpromazine belongs to the phenothiazine class of antipsychotic drugs. Similar compounds include thioridazine, fluphenazine, and trifluoperazine . Compared to these compounds, this compound has a broader range of therapeutic uses and a unique side effect profile. For example, it has a higher affinity for D1 receptors compared to other phenothiazines . This makes it particularly effective in treating a wide range of psychotic disorders and other conditions.
Properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEIMTDSQAKGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022808 | |
Record name | Chlorpromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chlorpromazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
200-205 °C at 8.00E-01 mm Hg, BP: 200-205 °C at 0.8 mm Hg | |
Record name | Chlorpromazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Chlorpromazine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethanol, ether, benzene and chloroform; soluble in dilute hydrochloric acid, In water, 2.55X10-3 g/L (2.55 mg/L) at 24 °C, 4.17e-03 g/L | |
Record name | Chlorpromazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00477 | |
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Record name | Chlorpromazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlorpromazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chlorpromazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects). Additionally, Chlorpromazine is a weak presynaptic inhibitor of Dopamine reuptake, which may lead to (mild) antidepressive and antiparkinsonian effects. This action could also account for psychomotor agitation and amplification of psychosis (very rarely noted in clinical use)., The principal pharmacologic effects of chlorpromazine are similar to those of other propylamino derivatives of phenothiazine. Chlorpromazine has strong anticholinergic and sedative effects and moderate extrapyramidal effects. Chlorpromazine has strong antiemetic and adrenergic blocking activity and weak ganglionic blocking, antihistaminic, and antiserotonergic activity., The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/, In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/, Although the exact mechanism(s) of action has not been conclusively determined, phenothiazines have an antiemetic effect. The antiemetic activity may be mediated via a direct effect of the drugs on the medullary chemoreceptor trigger zone (CTZ), apparently by blocking dopamine receptors in the CTZ. Phenothiazines inhibit the central and peripheral effects of apomorphine and ergot alkaloids. Phenothiazines generally do not inhibit emesis caused by the action of drugs at the nodose ganglion or by local action on the GI tract. /Phenothiazine General Statement/, For more Mechanism of Action (Complete) data for Chlorpromazine (19 total), please visit the HSDB record page. | |
Record name | Chlorpromazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00477 | |
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Record name | Chlorpromazine | |
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Color/Form |
Oily liquid, White, crystalline solid | |
CAS No. |
34468-21-8, 50-53-3 | |
Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, radical ion(1+) | |
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Record name | Chlorpromazine [USP:INN:BAN] | |
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Record name | Chlorpromazine cation radical | |
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Record name | Chlorpromazine | |
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Record name | Chlorpromazine | |
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Record name | Chlorpromazine | |
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Record name | CHLORPROMAZINE | |
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Record name | Chlorpromazine | |
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Record name | Chlorpromazine | |
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Melting Point |
177-178, About 60 °C, < 25 °C | |
Record name | Chlorpromazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00477 | |
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Record name | Chlorpromazine | |
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Record name | Chlorpromazine | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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